molecular formula C19H33NO2 B13708022 N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide CAS No. 1159826-02-4

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide

Katalognummer: B13708022
CAS-Nummer: 1159826-02-4
Molekulargewicht: 307.5 g/mol
InChI-Schlüssel: RDROZMXLWOJMJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is a chemical compound with the molecular formula C19H33NO2 and a molecular weight of 307.478. It is also known by its IUPAC name, N-(2,6-dicyclohexyloxan-4-yl)acetamide. This compound is characterized by the presence of an acetylamino group and two cyclohexyl groups attached to a tetrahydropyrane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylamino-2,6-dicyclohexyl-tetrahydropyrane typically involves the reaction of 2,6-dicyclohexyl-tetrahydropyrane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: The compound can undergo substitution reactions where the acetylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-acetylamino-2,6-dicyclohexyl-tetrahydropyrane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, influencing their activity. The cyclohexyl groups provide hydrophobic interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
  • 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidine

Uniqueness

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is unique due to its specific structural features, including the presence of two

Eigenschaften

CAS-Nummer

1159826-02-4

Molekularformel

C19H33NO2

Molekulargewicht

307.5 g/mol

IUPAC-Name

N-(2,6-dicyclohexyloxan-4-yl)acetamide

InChI

InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21)

InChI-Schlüssel

RDROZMXLWOJMJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.